molecular formula C77H99N13O15S2 B10848207 Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF

Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF

Cat. No.: B10848207
M. Wt: 1510.8 g/mol
InChI Key: ZXYYWYGCHOCUCC-TWURSWGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF is a synthetic analogue of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1), and has been modified to enhance its stability and binding affinity .

Preparation Methods

The synthesis of Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF involves multiple steps, including the incorporation of N-methyl groups and specific amino acid substitutions. The general synthetic route includes:

Chemical Reactions Analysis

Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives and coupling agents used in SPPS.

Scientific Research Applications

Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modifications.

    Biology: Investigated for its interactions with somatostatin receptors and its effects on cellular signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases related to the endocrine system, such as acromegaly and neuroendocrine tumors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic agents.

Mechanism of Action

Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR1. The binding inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This inhibition affects various cellular processes, including hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and Na+/H+ exchanger pathways .

Comparison with Similar Compounds

Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF is unique due to its specific modifications, which enhance its stability and receptor affinity. Similar compounds include:

These analogues share similar structures but differ in their specific modifications, leading to variations in their receptor binding affinities and biological activities.

Properties

Molecular Formula

C77H99N13O15S2

Molecular Weight

1510.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(methylamino)-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)39-59-71(98)89-65(46(3)92)75(102)86-60(38-50-23-13-8-14-24-50)72(99)90-66(47(4)93)76(103)87-62(42-91)73(100)88-64(77(104)105)44-107-106-43-63(79-5)74(101)81-56(27-17-18-34-78)67(94)82-57(36-48-19-9-6-10-20-48)68(95)83-58(37-49-21-11-7-12-22-49)69(96)85-61(70(97)84-59)40-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,79-80,91-93H,17-18,27,34,36-44,78H2,1-5H3,(H,81,101)(H,82,94)(H,83,95)(H,84,97)(H,85,96)(H,86,102)(H,87,103)(H,88,100)(H,89,98)(H,90,99)(H,104,105)/t46-,47-,56-,57-,58+,59+,60+,61+,62+,63-,64+,65-,66-/m1/s1

InChI Key

ZXYYWYGCHOCUCC-TWURSWGVSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.